2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by a fused imidazo-pyrazine ring system. This compound is notable for its unique cyclopropyl substitution, which imparts distinct chemical and biological properties. The molecular formula for this compound is C9H14N4, and it has a molecular weight of 178.24 g/mol. It has gained attention in scientific research due to its potential applications in medicinal chemistry and biological studies.
This compound belongs to the class of imidazo-pyrazines, which are heterocyclic compounds containing both imidazole and pyrazine moieties. It is classified as a bicyclic compound due to its fused ring structure.
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves several key steps:
Common reagents used in the synthesis include borane for reduction processes and various solvents like ethanol or dimethylformamide for reaction medium. Reaction conditions are typically optimized for temperature and pressure to enhance yield and minimize by-products.
The molecular structure of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine features:
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo several types of chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine primarily involves its interaction with specific proteins such as Gαq proteins. The compound silences Gαq proteins which play a crucial role in intracellular signaling pathways.
The silencing effect leads to alterations in cell signaling and gene expression which may influence various cellular functions. Environmental factors such as light exposure and atmospheric conditions can affect the stability and efficacy of this compound during its application.
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications across various fields:
Bicyclic nitrogen-containing heterocycles constitute a cornerstone of modern medicinal chemistry due to their versatile three-dimensional architectures, which enable precise interactions with biological targets. The imidazo[1,2-a]pyrazine scaffold—a fused system combining imidazole and pyrazine rings—exhibits exceptional binding promiscuity across therapeutic targets. This stems from:
Table 1: Key Bicyclic Heterocycles in Approved Drugs
Scaffold | Example Drug | Therapeutic Area | Key Pharmacological Role |
---|---|---|---|
Imidazo[1,2-a]pyrazine | Research stage | Oncology, virology, CNS | Kinase/GPCR modulation |
Pyrazolo[1,5-a]pyrimidine | Zanubrutinib | Oncology (BTK inhibitor) | Targeted covalent inhibition |
Pyrazolone | Edaravone | Neurology (ALS) | Radical scavenging |
Imidazopyridine | Zolpidem | CNS (GABA-A modulation) | Sedative-hypnotic activity |
Data consolidated from [1] [6] [9]
The exploration of imidazo[1,2-a]pyrazines evolved from early pyrazolone and imidazopyridine therapeutics. Key milestones include:
Table 2: Evolution of Key Synthetic Methodologies
Year | Innovation | Impact |
---|---|---|
2007 | α,β-Unsaturated ketone cyclizations | Enabled 4-substituted derivatives |
2016 | Microwave-assisted ring closure | Reduced reaction times (≤30 min; >85% yield) |
2019 | Chiral N-acyl-tetrahydrotriazolopyrazines | Delivered enantioselective NK-3 antagonists |
2021 | Spirocyclic variants at C6 | Improved target selectivity in kinase inhibitors |
The 2-cyclopropyl modification of tetrahydroimidazo[1,2-a]pyrazine confers distinct advantages over alkyl/aryl counterparts:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2